molecular formula C10H12N2S B2831548 N-Isopropyl-1,3-benzothiazol-2-amine CAS No. 28291-71-6

N-Isopropyl-1,3-benzothiazol-2-amine

Cat. No.: B2831548
CAS No.: 28291-71-6
M. Wt: 192.28
InChI Key: DMIOFBJBVGKXEU-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is the structural backbone for a vast array of compounds that are pivotal in contemporary chemical and pharmaceutical research. ijres.orgresearchgate.net These derivatives are recognized for their diverse and potent biological activities, making them a "privileged scaffold" in drug discovery. pcbiochemres.comnih.gov

The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms grant the benzothiazole nucleus unique chemical properties, allowing for extensive functionalization at various positions. This versatility has enabled chemists to synthesize a multitude of analogues with a wide spectrum of pharmacological applications. nih.gov Research has consistently demonstrated that compounds containing the benzothiazole core exhibit significant activities, including but not limited to:

Antimicrobial and Antifungal: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi. pcbiochemres.com

Anticancer: Certain derivatives have been identified as potent antitumor agents, with some acting as inhibitors of key enzymes in cancer progression. nih.gov

Anti-inflammatory and Analgesic: The scaffold is a common feature in molecules designed to reduce inflammation and pain. pcbiochemres.com

Anticonvulsant and Neuroprotective: Research has highlighted the potential of these compounds in managing neurological disorders. pcbiochemres.com

Antiviral and Antitubercular: Benzothiazole derivatives have been investigated for their efficacy against various viruses and the bacterium responsible for tuberculosis. pcbiochemres.comresearchgate.net

This broad range of biological effects has cemented the benzothiazole framework as a critical area of focus for the development of novel therapeutic agents. pcbiochemres.comnih.gov

Overview of N-Alkyl-1,3-benzothiazol-2-amines as a Class of Heterocyclic Compounds

Within the broader family of benzothiazoles, the 2-aminobenzothiazole (B30445) structure serves as a highly versatile building block for further chemical synthesis. nih.govnih.gov When the amino group at the 2-position is substituted with an alkyl group, the resulting class of compounds is known as N-Alkyl-1,3-benzothiazol-2-amines.

These compounds are typically synthesized through the N-alkylation of 2-aminobenzothiazole with various alkyl halides. nih.gov This reaction provides a straightforward method to introduce diverse alkyl chains, thereby modifying the steric and electronic properties of the molecule. The reactivity of the C2-NH2 group makes it a prime target for creating libraries of derivatives for biological screening. nih.gov

N-Alkyl-1,3-benzothiazol-2-amines are significant for several reasons:

They serve as crucial intermediates in the synthesis of more complex heterocyclic systems and pharmacologically active molecules. nih.gov

The nature of the N-alkyl substituent can significantly influence the biological activity of the compound, a key principle in structure-activity relationship (SAR) studies.

The introduction of an alkyl group modifies the lipophilicity and hydrogen-bonding capability of the parent 2-aminobenzothiazole, which can alter its pharmacokinetic profile.

This class of compounds represents a fundamental step in the molecular exploration of the 2-aminobenzothiazole scaffold, allowing for systematic modifications to tune biological and chemical properties.

Specific Research Focus on N-Isopropyl-1,3-benzothiazol-2-amine and its Structural Significance

While extensive research exists for the benzothiazole family, detailed studies focusing specifically on this compound are less prevalent in the literature. However, its structural significance can be inferred from the analysis of closely related N-alkylated benzothiazole derivatives. nih.gov

The defining feature of this molecule is the isopropyl group—(CH(CH₃)₂) attached to the exocyclic nitrogen atom. This substituent imparts specific structural characteristics:

Steric Hindrance: Compared to smaller alkyl groups like methyl or ethyl, the branched isopropyl group introduces significant steric bulk around the 2-amino position. This can influence the molecule's ability to interact with biological targets and may affect its crystal packing arrangement.

Electronic Effects: As an alkyl group, the isopropyl substituent is an electron-donating group through induction, which can modulate the electron density of the benzothiazole ring system and the basicity of the nitrogen atoms.

Conformational Flexibility: The bond between the nitrogen and the isopropyl group allows for rotation, but the bulky nature of the group may favor certain conformations to minimize steric strain.

Interactive Data Table: Properties of Selected Benzothiazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
2-AminobenzothiazoleC₇H₆N₂S150.20Unsubstituted amino group
N-n-Propyl-1,3-benzothiazol-2-amineC₁₀H₁₂N₂S192.28Straight-chain propyl group
This compoundC₁₀H₁₂N₂S192.28Branched isopropyl group
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amineC₁₀H₈N₂S188.25Propargyl group with alkyne

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIOFBJBVGKXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of N Isopropyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Isopropyl-1,3-benzothiazol-2-amine provides distinct signals corresponding to the protons of the isopropyl group and the benzothiazole (B30560) core. The isopropyl group characteristically displays a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The protons on the benzothiazole ring typically appear as a complex multiplet system in the aromatic region of the spectrum.

In related N-alkyl-1,3-benzothiazol-2-amine derivatives, the aromatic protons of the benzothiazole ring are observed in the range of δ 7.0–8.0 ppm. nih.govmdpi.com For instance, in N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the aromatic protons appear as multiplets between δ 7.02 and δ 7.71 ppm. nih.gov Based on these precedents, a similar pattern is expected for the N-isopropyl analog. The exocyclic amine proton (NH) typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Benzothiazole Aromatic-H~ 7.0 - 7.8Multiplet (m)
Isopropyl-CH~ 3.5 - 4.5Septet (sept)
Isopropyl-CH₃~ 1.2 - 1.5Doublet (d)
Amine-NHVariableBroad Singlet (br s)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the isopropyl group and the nine carbon atoms of the benzothiazole moiety. The C2 carbon of the benzothiazole ring, being directly attached to three heteroatoms (two nitrogens and one sulfur), is expected to be significantly deshielded and appear at a high chemical shift, often above δ 160 ppm. arabjchem.org

In various N-substituted benzothiazole derivatives, the carbon atoms of the fused benzene (B151609) ring typically resonate between δ 115 and δ 135 ppm, while the carbons of the thiazole (B1198619) ring show characteristic shifts related to their electronic environment. arabjchem.orgjapsonline.com The isopropyl group will be represented by two signals: one for the methine carbon and another for the two equivalent methyl carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Benzothiazole C2> 160
Benzothiazole Aromatic-C~ 115 - 155
Isopropyl-CH~ 45 - 55
Isopropyl-CH₃~ 20 - 25

Note: These are approximate values derived from analogous structures.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight. The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the purity of synthesized compounds. nih.gov For this compound (C₁₀H₁₂N₂S, Mol. Wt.: 192.28), the ESI-MS spectrum would be expected to show a prominent peak at m/z 193.29, corresponding to the [M+H]⁺ ion. This method is crucial for confirming the identity of the target molecule in synthetic procedures. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a high-energy ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries.

The EI-MS spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 192. A key fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For the N-isopropyl group, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation at m/z 177 ([M-15]⁺). This is often a dominant fragmentation pathway for isopropylamines. docbrown.info

Further fragmentation of the benzothiazole ring itself is also expected. The core 2-aminobenzothiazole (B30445) structure (m/z 150) is a stable fragment. arabjchem.org Other characteristic fragments would arise from the cleavage of the benzothiazole ring system.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zIon StructureFragmentation Pathway
192[C₁₀H₁₂N₂S]⁺Molecular Ion (M⁺)
177[M - CH₃]⁺Alpha-cleavage; loss of a methyl radical
150[C₇H₆N₂S]⁺Loss of the isopropyl group

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method used to separate, identify, and quantify components within a sample. In the analysis of this compound, the gas chromatograph first vaporizes the compound and separates it from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion (M⁺) and its subsequent fragment ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, the presence of a nitrogen atom is a key consideration. According to the Nitrogen Rule in mass spectrometry, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. libretexts.org

The fragmentation pattern is crucial for structural elucidation. The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a methyl radical from the isopropyl group, leading to a stable, resonance-delocalized cation. Other potential fragmentations include cleavage of the benzothiazole ring system. While specific experimental spectra for the title compound are not widely published, the expected fragmentation pattern can be predicted based on established principles. libretexts.orgwhitman.edunih.gov

Ion TypeProposed Fragment StructureExpected m/zNotes
Molecular Ion [M]⁺[C₁₀H₁₂N₂S]⁺192Consistent with the Nitrogen Rule (odd m/z).
[M-CH₃]⁺[C₉H₉N₂S]⁺177Result of α-cleavage, loss of a methyl radical from the isopropyl group. Often a prominent peak.
[C₇H₅N₂S]⁺[Benzothiazol-2-amine]⁺150Loss of the entire isopropyl group.
[C₇H₄NS]⁺[Benzothiazole]⁺ fragment134Fragmentation of the amine portion from the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting IR spectrum provides valuable information about the molecular structure.

For this compound, the spectrum would exhibit several characteristic absorption bands. nih.gov The secondary amine (N-H) group will show a distinct stretching vibration. The benzothiazole core gives rise to absorptions from aromatic C-H bonds, C=C bonds within the benzene ring, and the C=N bond of the thiazole ring. researchgate.netresearchgate.net The isopropyl group will be identifiable by its aliphatic C-H stretching and bending vibrations. By analyzing the position, intensity, and shape of these absorption bands, the presence of these key functional groups can be confirmed. uobaghdad.edu.iq

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3500Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (Isopropyl)Stretching2850 - 3000Medium to Strong
Imine (C=N)Stretching1630 - 1680Medium
Aromatic C=CStretching1450 - 1600Medium to Strong (multiple bands)
Aromatic C-HOut-of-plane Bending700 - 900Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Recent research has successfully elucidated the solid-state structure of N-(propan-2-yl)-1,3-benzothiazol-2-amine via single-crystal X-ray diffraction. researchgate.net Such studies confirm the connectivity of the atoms and reveal the conformation of the isopropyl group relative to the planar benzothiazole ring system. Analysis of related 2-aminobenzothiazole derivatives often shows similar hydrogen-bonding patterns, where dimers can form through interactions between the amine group and the heterocyclic nitrogen atom. researchgate.net The crystallographic data provide a foundational understanding of the molecule's solid-state packing and non-covalent interactions.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-(propan-2-yl)-1,3-benzothiazol-2-amineMonoclinicP2₁/ca = 10.3 Å, b = 10.1 Å, c = 10.4 Å, β = 107.9° researchgate.net
2-aminobenzothiazolium indole-2-carboxylateMonoclinicP2₁/ca = 12.0 Å, b = 6.7 Å, c = 19.3 Å, β = 106.6° researchgate.net
2-Amino-5-phenylbenzothiazoleMonoclinicP2₁/ca = 5.8 Å, b = 7.6 Å, c = 24.1 Å, β = 93.5° nih.gov

Optical Activity Measurements for Chiral Derivatives

Optical activity is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is achiral, its derivatives can be made chiral by introducing a stereocenter, for example, by modifying the N-substituent or the benzothiazole ring. The synthesis of optically active 2-aminobenzothiazole derivatives has been reported, highlighting the relevance of stereochemistry in this class of compounds. nih.gov

Optical activity is measured using a polarimeter, which quantifies the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are reported as the specific rotation [α]. This value is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For any synthesized chiral derivative of this compound, measuring its specific rotation would be essential to confirm its enantiomeric purity and to characterize the specific stereoisomer.

Hypothetical Chiral DerivativeSolventConcentration (g/100 mL)Wavelength (λ)Temperature (°C)Specific Rotation [α]
(R)-N-(1-phenylethyl)-1,3-benzothiazol-2-amineCHCl₃c = 1.0589 nm (D-line)20e.g., +X.X°
(S)-N-(1-phenylethyl)-1,3-benzothiazol-2-amineCHCl₃c = 1.0589 nm (D-line)20e.g., -X.X°

This table provides a conceptual illustration of how optical activity data for chiral derivatives would be presented. Specific experimental values are dependent on the actual synthesized compound.

Computational Chemistry and Theoretical Modeling of N Isopropyl 1,3 Benzothiazol 2 Amine

Quantum-Chemical Computations

Quantum-chemical computations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed description of the geometric and electronic structure of N-Isopropyl-1,3-benzothiazol-2-amine.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecular systems. For derivatives of 2-aminobenzothiazole (B30445), DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular geometry. These studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles in the ground state.

DFT-optimized structures for compounds in this class, including N-substituted 2-aminobenzothiazoles, have shown a strong correlation with experimental data obtained from X-ray crystallography. For instance, the geometry of N-(propan-2-yl)-1,3-benzothiazol-2-amine has been optimized using the B3LYP/6-31G(d,p) basis set, confirming its molecular configuration. The calculations reveal that the 2-aminobenzothiazole core is nearly planar, while the N-isopropyl substituent is positioned out of this plane.

Table 1: Typical Calculated Structural Parameters for the 2-Aminobenzothiazole Core

Parameter Typical Value Range
C-S Bond Length (Thiazole) 1.75 - 1.77 Å
C-N Bond Length (Thiazole) 1.31 - 1.38 Å
C=N Bond Length (Thiazole) 1.32 - 1.34 Å
C-N (exocyclic) Bond Length 1.36 - 1.39 Å
C-S-C Bond Angle 88 - 90°
S-C-N Bond Angle 114 - 116°

Note: These are representative values for the core structure based on DFT studies of related derivatives. Specific values for this compound are determined in specific computational studies.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For 2-aminobenzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole (B30560) ring system, while the LUMO is distributed across the entire molecule. A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic transitions. Computational studies on various benzothiazole derivatives have shown that the HOMO-LUMO energy gap generally falls within the range of 4.46 to 4.73 eV. researchgate.net This information is vital for predicting the molecule's behavior in chemical reactions and its potential for charge-transfer interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its receptor, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values indicate a more stable ligand-receptor complex and, consequently, a higher predicted affinity.

While specific docking scores for this compound against a particular target are context-dependent, studies on related benzothiazole derivatives against various enzymes demonstrate the utility of this approach. For instance, novel 2-aminobenzothiazole compounds have been docked into the ATP-binding domain of the PI3Kγ enzyme to assess their potential interactions. plos.org Similarly, other benzothiazole hybrids have been evaluated against histone deacetylase 8 (HDAC8), yielding predicted binding affinities (ΔG) in the range of -8 to -10 kcal/mol, suggesting potent inhibitory potential.

Table 2: Example Binding Affinity Predictions for Benzothiazole Derivatives Against a Biological Target (HDAC8)

Compound Predicted Binding Affinity (ΔG, kcal/mol)
Benzothiazole Hybrid 1 -8.276
Benzothiazole Hybrid 2 -10.093
Benzothiazole Hybrid 3 -8.647
Benzothiazole Hybrid 4 -6.315
Benzothiazole Hybrid 5 -8.676

Note: This table illustrates typical binding affinity values for benzothiazole derivatives against a specific enzyme and does not represent this compound.

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding stability of a ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules, offering a deeper understanding than the static picture provided by molecular docking.

For inhibitors based on the 2-aminobenzothiazole scaffold, MD simulations are employed to validate docking results and assess the stability of the predicted binding poses. These simulations can reveal how the ligand and protein adapt to each other upon binding and the persistence of key interactions over the simulation period.

Analysis of MD trajectories for benzothiazole-based inhibitors complexed with targets like DNA gyrase or HIV-1 protease often involves calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Such computational analyses have been crucial in understanding the binding modes of 2-aminobenzothiazole inhibitors and confirming the stability of their interactions with target enzymes. nih.gov

Structure-Based Drug Design Principles Applied to this compound Framework

The this compound framework, a derivative of the versatile 2-aminobenzothiazole scaffold, is a subject of significant interest in structure-based drug design. This computational approach utilizes the three-dimensional structure of a biological target to design and optimize ligands that can bind to it with high affinity and selectivity. The 2-aminobenzothiazole core is recognized as a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. ijprajournal.com

Computational docking studies are instrumental in elucidating the binding modes and affinities of ligands within the active sites of target proteins. For this compound, molecular docking has been employed to investigate its potential as an antimicrobial agent by targeting bacterial enzymes essential for DNA replication. researchgate.net

One study explored the interaction of this compound with bacterial DNA gyrase (PDB ID: 6F86) and topoisomerase IV (PDB ID: 1S14). The results indicated strong binding interactions with these enzymes. Notably, the compound demonstrated a higher binding affinity for topoisomerase IV than the standard antibiotic streptomycin, with a binding affinity of -6.0 kcal/mol. researchgate.net This enhanced interaction suggests a potential mechanism for its antimicrobial activity and highlights the utility of the N-isopropyl substitution in optimizing binding within the enzyme's active site. researchgate.net

The principles of structure-based design applied to the broader 2-aminobenzothiazole scaffold reveal its potential to target a range of proteins implicated in various diseases. Derivatives have been designed and evaluated as inhibitors of enzymes such as PI3Kγ in cancer, and aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ) for diabetic complications. nih.govacs.org In these studies, the benzothiazole ring typically inserts into hydrophobic pockets of the enzyme's active site, while the amino group and its substituents form crucial hydrogen bonds and other interactions with key amino acid residues. japsonline.com The isopropyl group in this compound, with its specific size and hydrophobic character, can be strategically utilized to enhance these interactions and improve selectivity for the target protein.

Protein TargetTherapeutic AreaObserved/Potential Interactions with Benzothiazole FrameworkReference
DNA Gyrase / Topoisomerase IVAntibacterialStrong binding interactions within the active site, with the N-isopropyl group contributing to affinity. researchgate.net
PI3Kγ EnzymeAnticancerDocking into the adenosine triphosphate (ATP) binding domain. acs.org
Aldose Reductase (ALR2)Diabetes ComplicationsInhibition through binding to the active site, with potential for dual activity with PPAR-γ. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)AntidiabeticAgonistic activity through specific interactions within the ligand-binding domain. nih.gov
Glucokinase (GK)AntidiabeticHydrogen bond interactions between the benzothiazole nitrogen and Arg63 in the allosteric site. japsonline.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict the pharmacokinetic profile of a compound. In silico ADME prediction models are valuable tools that allow for the early assessment of a compound's drug-likeness, minimizing the risk of late-stage failures. researchgate.netderpharmachemica.com

For this compound, in silico ADME profiling has been conducted to assess its pharmacokinetic viability. Studies suggest that the compound possesses promising properties, including high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). researchgate.net These predictions indicate that the molecule has the potential for good oral bioavailability and distribution to the central nervous system.

The broader class of 2-aminobenzothiazole derivatives has been extensively studied using various computational ADME models. nih.govnih.gov These analyses typically evaluate a range of physicochemical and pharmacokinetic parameters, including compliance with Lipinski's rule of five, which predicts the oral bioavailability of a drug candidate. Generally, these derivatives show favorable ADME profiles, suggesting they are good candidates for further development. nih.govbenthamdirect.com

Key predicted ADME parameters for the 2-aminobenzothiazole scaffold and its derivatives often include:

Oral Absorption: Many derivatives are predicted to have good to excellent oral absorption percentages. nih.gov

Lipinski's Rule: Most compounds within this class comply with the rule of five, indicating drug-like properties.

CYP450 Inhibition: Predictions often suggest a minimal risk of inhibiting major cytochrome P450 enzymes, which is important for avoiding drug-drug interactions. nih.gov

Toxicity: In silico toxicity predictions, such as mutagenicity and cytotoxicity, are used to flag potential liabilities early in the design process. nih.gov

The specific N-isopropyl substitution on the 2-amino group influences these properties. The isopropyl group increases the lipophilicity of the molecule compared to the parent 2-aminobenzothiazole, which can enhance membrane permeability and absorption, but may also affect metabolism and clearance pathways.

ADME ParameterPredicted Property for this compound / Related DerivativesSignificanceReference
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability. researchgate.net
Blood-Brain Barrier (BBB) PermeabilityHigh PermeabilitySuggests the compound can cross into the central nervous system. researchgate.net
Human Intestinal Absorption (HIA)Predicted to be high (e.g., >95% for some derivatives).Correlates with the fraction of drug absorbed from the gut. nih.gov
Lipinski's Rule of Five ComplianceGenerally compliant.Suggests "drug-likeness" and potential for oral administration. nih.gov
Cytochrome P450 (CYP) InhibitionGenerally predicted to be non-inhibitors of major isoforms (e.g., 2D6, 3A4).Lower potential for metabolic drug-drug interactions. nih.gov
P-glycoprotein (P-gp) SubstrateOften predicted not to be a substrate.Reduced likelihood of active efflux from cells, which can improve bioavailability. nih.gov

Structure Activity Relationship Sar Studies of N Isopropyl 1,3 Benzothiazol 2 Amine and Its Analogs

Influence of the Isopropyl Moiety on Biological Activity Profiles

The substituent attached to the exocyclic nitrogen of the 2-aminobenzothiazole (B30445) core plays a pivotal role in determining the compound's pharmacological profile. The isopropyl group, a small, branched alkyl substituent, can significantly influence factors such as steric hindrance, lipophilicity, and metabolic stability, thereby modulating the biological activity.

In the context of antitubercular activity, the substitution of a simple alkyl chain with an isopropyl group on a 2-aminobenzothiazole scaffold has been explored. One study investigating analogs for activity against Mycobacterium tuberculosis found that an N-isopropyl derivative exhibited good activity. However, this modification did not confer selectivity, as the compound was also cytotoxic to eukaryotic cells nih.gov. This suggests that while the isopropyl group is tolerated and can contribute to the primary biological effect, it may not be the optimal substituent for achieving a desirable therapeutic index in this specific context.

The size and branching of the N-alkyl group can be a critical determinant of potency and selectivity. For instance, in a series of 2-aminobenzothiazole derivatives designed as PI3Kγ inhibitors, a clear trend was observed where the N-alkyl substituent size influenced selectivity, with the order being propyl > ethyl > methyl > H. Although this study did not specifically report on an isopropyl group, the findings highlight the sensitivity of the biological target to the steric and electronic properties of the N-substituent.

The table below summarizes findings on the influence of the N-isopropyl group in comparison to other substituents on the biological activity of 2-aminobenzothiazole analogs.

Compound Scaffold N-Substituent Biological Activity Key Finding
2-AminobenzothiazoleIsopropylAntitubercularGood activity but lacked selectivity (cytotoxic) nih.gov.
2-AminobenzothiazolePhenylAntitubercularImproved activity but also showed some cytotoxicity nih.gov.
2-AminobenzothiazoleAlkyl chain with OxygenAntitubercularSome activity but increased cytotoxicity nih.gov.

Positional Effects of Substituents on the Benzothiazole (B30560) Nucleus and their Biological Impact

Modifications to the bicyclic benzothiazole ring system itself are a cornerstone of SAR studies. The nature and position of substituents on the benzene (B151609) ring (positions 4, 5, 6, and 7) can dramatically alter the electronic properties, solubility, and interaction of the molecule with its biological target. pharmacyjournal.in

Research has consistently shown that positions C-2 and C-6 are particularly important for influencing biological activity. benthamscience.com For instance, in the development of anticancer agents, a notable increase in bioactivity was observed when a chlorine atom was placed at the 6-position of the benzothiazole ring, as compared to a fluorine atom at the 5-position. nih.gov This highlights the sensitivity of biological targets to both the type of halogen and its location on the ring.

Further studies have elaborated on the impact of various substituents at different positions:

Position 6: The introduction of electron-donating groups such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) at this position has been shown to boost the potency of compounds in certain assays. pharmacyjournal.in Conversely, an electron-withdrawing fluoro group at the 6-position was found to be favorable for antibacterial activity. researchgate.net

Position 4: The introduction of a methoxy group (-OCH3) at the C-4 position of 2-mercaptobenzothiazole derivatives enhanced antibacterial activity, while a chloro group (-Cl) at the same position increased antifungal activity. pharmacyjournal.in

General Substitution: In some series of anticancer compounds, the rank order of cytotoxicity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2. nih.gov Interestingly, in other contexts, introducing a methyl group on the benzothiazole scaffold led to reduced activity. nih.gov

The following table details the observed effects of specific substituents at various positions on the benzothiazole nucleus.

Position Substituent Biological Activity Area Observed Impact
6Chlorine (Cl)AnticancerNotable increase in bioactivity nih.gov.
5Fluorine (F)AnticancerLess active compared to 6-Chloro substitution nih.gov.
6Hydroxyl (-OH)General PotencyBoosts compound potency pharmacyjournal.in.
6Methoxy (-OCH3)General PotencyBoosts compound potency pharmacyjournal.in.
6Methyl (-CH3)General PotencyBoosts compound potency pharmacyjournal.in.
4Methoxy (-OCH3)AntibacterialIncreased activity pharmacyjournal.in.
4Chloro (-Cl)AntifungalIncreased activity pharmacyjournal.in.

Impact of N-Substitution Patterns on Biological Potency and Selectivity

The substitution pattern at the exocyclic amino group of 2-aminobenzothiazoles is a critical determinant of biological potency and selectivity. Beyond simple alkyl groups like isopropyl, a wide array of moieties including aryl, acyl, and heterocyclic fragments can be introduced, leading to diverse pharmacological outcomes. The amino group serves as a versatile handle for chemical modification, allowing for the fine-tuning of a compound's properties. nih.govnih.gov

The nature of the N-substituent can drastically alter the compound's interaction with its target. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton resulted in reduced antiproliferative activity compared to the corresponding unsubstituted analog. nih.gov This indicates that for this particular target, a free N-H group may be crucial for hydrogen bonding interactions, and its substitution is detrimental to activity.

Conversely, in the development of antibacterial agents targeting Staphylococcus aureus, a more complex N-substitution was found to be essential. SAR studies on a series of N,N-disubstituted 2-aminobenzothiazoles revealed that an N-propyl imidazole moiety was critical for the observed antibacterial activity. nih.gov Analogs lacking this specific heterocyclic substituent were inactive, highlighting the importance of this particular substitution pattern for achieving the desired biological effect.

The table below illustrates the impact of different N-substitution patterns on the biological activity of 2-aminobenzothiazole analogs.

Core Scaffold N-Substitution Pattern Biological Activity Effect on Potency/Selectivity
N,4-diaryl-1,3-thiazole-2-amineN-H (unsubstituted)AntiproliferativeMost potent activity.
N,4-diaryl-1,3-thiazole-2-amineN-Methyl, N-AcetylAntiproliferativeReduced activity compared to N-H nih.gov.
2-aminobenzothiazoleN,N-disubstituted (with N-propyl imidazole)Antibacterial (S. aureus)N-propyl imidazole moiety was critical for activity nih.gov.
2-aminobenzothiazoleN,N-disubstituted (lacking N-propyl imidazole)Antibacterial (S. aureus)Inactive.

These findings demonstrate that there is no single optimal N-substitution pattern; rather, the ideal substituent is highly dependent on the specific biological target and the desired mode of action.

Rational Design Strategies Based on SAR Insights

The culmination of SAR studies is the development of rational design strategies to create new chemical entities with improved efficacy and selectivity. nih.gov By understanding the structural requirements for a particular biological activity, medicinal chemists can move beyond random screening and toward the purposeful design of novel therapeutic agents. The 2-aminobenzothiazole scaffold, with its versatile points for modification, is particularly amenable to such strategies. nih.gov

One of the key insights from SAR studies is the importance of specific interactions between the 2-aminobenzothiazole molecule and its target protein. The 2-aminobenzothiazole core, with its exocyclic nitrogen and cyclic sulfur and nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonds (acting as both a donor and acceptor), π-π stacking, and van der Waals contacts. nih.gov Rational design often involves leveraging these interactions. For example, if SAR data reveals that an N-H bond is crucial for activity (as seen in some antiproliferative agents), new analogs will be designed to preserve this feature while modifying other parts of the molecule to enhance other properties like solubility or metabolic stability.

Molecular hybridization is another powerful design strategy that utilizes SAR insights. This involves covalently linking the 2-aminobenzothiazole pharmacophore with another known active moiety to create a hybrid molecule with potentially synergistic or enhanced activity. nih.gov For instance, knowing that a 6-chloro substituent on the benzothiazole ring enhances anticancer activity provides a clear starting point for designing new hybrids. One could rationally combine the 6-chloro-2-aminobenzothiazole core with other fragments known to interact with cancer-related targets.

Structure-based drug design further refines this process. When the three-dimensional structure of the biological target is known, SAR data can be used to inform computational docking studies. For example, the knowledge that a bulkier N-substituent decreases activity can be correlated with the size and shape of the binding pocket. This allows for the in silico design of new analogs with substituents that are predicted to fit optimally within the target site, maximizing favorable interactions and minimizing steric clashes.

Key rational design strategies emerging from SAR studies of 2-aminobenzothiazoles include:

Pharmacophore-guided modification: Focusing synthetic efforts on positions known to be critical for activity, such as the C-6 position on the benzothiazole ring and the exocyclic nitrogen.

Bioisosteric replacement: Substituting parts of the molecule, such as the benzothiazole ring itself, with other motifs to probe the importance of the core scaffold and potentially improve properties. SAR studies have shown that replacing the 2-aminobenzothiazole moiety can significantly compromise activity, confirming the importance of this core structure. nih.gov

Privileged scaffold optimization: Utilizing the 2-aminobenzothiazole core as a "privileged scaffold" and decorating it with substituents guided by SAR data to target a wide range of biological targets.

By integrating the lessons learned from SAR studies, the design of the next generation of 2-aminobenzothiazole-based therapeutics can be pursued in a more efficient and targeted manner.

In Vitro and in Silico Investigations into the Biological Activities of N Isopropyl 1,3 Benzothiazol 2 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of N-Isopropyl-1,3-benzothiazol-2-amine have been investigated for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria.

The benzothiazole (B30560) nucleus is a key component in the development of new antibacterial agents. nih.gov Studies have shown that derivatives of this scaffold possess notable activity against both Gram-positive and Gram-negative bacteria. For instance, an isopropyl-substituted thiazole (B1198619) derivative demonstrated a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). rsc.org

Research into a range of benzothiazole derivatives has revealed varied efficacy against common bacterial strains. mdpi.com Many synthesized compounds showed antimicrobial activity against S. aureus, with MIC values ranging from 0.025 to 2.609 mM. mdpi.com One of the most potent compounds in a particular study, a pyrazole-benzothiazole derivative, exhibited superior activity against S. aureus with an MIC of 0.025 mM, outperforming standard drugs like ampicillin and sulfadiazine. mdpi.com Other studies on Schiff bases derived from 2-aminobenzothiazoles have also reported significant zones of inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus flavus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Antibacterial Activity of Selected Benzothiazole Derivatives
Derivative ClassBacterial StrainGram TypeObserved Activity (MIC)Reference
Isopropyl-substituted thiazole derivativeS. aureusPositive3.9 μg/mL rsc.org
Isopropyl-substituted thiazole derivativeA. xylosoxidansNegative3.9 μg/mL rsc.org
Pyrazole-benzothiazole derivative (16c)S. aureusPositive0.025 mM mdpi.com
Benzothiazole clubbed isatin derivative (41c)E. coliNegative3.1 μg/mL nih.gov
Benzothiazole clubbed isatin derivative (41c)P. aeruginosaNegative6.2 μg/mL nih.gov

The antifungal potential of 2-aminobenzothiazole (B30445) derivatives has been explored, with several compounds demonstrating significant efficacy against various yeast and fungal strains. A study focusing on 6-substituted 2-aminobenzothiazole derivatives found that nearly all tested compounds exhibited some level of antifungal activity. nih.gov Specifically, two compounds designed through molecular modeling showed potent activity with MIC values between 4-8 μg/mL against clinically relevant species such as Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov Importantly, these potent compounds did not show any cytotoxic effects on human THP-1 cells. nih.gov Other research has also evaluated benzothiazole derivatives against fungal pathogens, including plant-specific fungi like Valsa mali and Botrytis cinerea. researchgate.net

Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives
CompoundFungal StrainObserved Activity (MIC)Reference
Compound 1nCandida albicans4-8 μg/mL nih.gov
Compound 1nCandida parapsilosis4-8 μg/mL nih.gov
Compound 1nCandida tropicalis4-8 μg/mL nih.gov
Compound 1oCandida albicans4-8 μg/mL nih.gov
Compound 1oCandida parapsilosis4-8 μg/mL nih.gov
Compound 1oCandida tropicalis4-8 μg/mL nih.gov

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains, necessitates the discovery of new therapeutic agents. gsconlinepress.com The 2-aminobenzothiazole scaffold has been identified as a promising starting point in this endeavor. nih.govnih.gov In a whole-cell screen against a recombinant Mtb strain, an amino-benzothiazole compound was identified as a hit. nih.govbiorxiv.org Subsequent structure-activity relationship studies explored various analogs to improve potency and reduce cytotoxicity. nih.govbiorxiv.org

Among the synthesized analogs, replacing an alkyl chain with an isopropyl group on the benzothiazole core (compound 28) resulted in good antitubercular activity. nih.govbiorxiv.orgbiorxiv.org This specific derivative showed MICs in the range of 20-40 μM against the wild-type Mtb strain. biorxiv.orgbiorxiv.org Further testing revealed that key compounds in this series exhibited bactericidal activity against both replicating and non-replicating Mtb. nih.govnih.gov

Antitubercular Activity of an Isopropyl-Benzothiazole Derivative (Compound 28)
Mtb StrainActivity (MIC)Cytotoxicity (IC₅₀ against HepG2 cells)Reference
Wild-Type20-40 μM27-78 μM biorxiv.orgbiorxiv.org
LepB-UE12-21 μM27-78 μM biorxiv.orgbiorxiv.org

Antitumor and Antiproliferative Activity Research (In Vitro Cell Line Screening)

Benzothiazole derivatives have been extensively studied for their antiproliferative effects against a variety of cancer cell lines, with some compounds emerging as potent antitumor agents. nih.govnih.gov A series of N-1,3-benzothiazol-2-ylbenzamide derivatives showed prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net Similarly, other studies have confirmed the anti-proliferative activity of benzothiazole-2-thiol derivatives on these same cell lines. gsconlinepress.com

The scope of research includes various cancer types. Phenylacetamide derivatives containing the benzothiazole nucleus were tested against paraganglioma and pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3), inducing a marked reduction in cell viability at low micromolar concentrations. nih.govnih.gov Another study synthesized 2- or 6-substituted benzothiazole-naphthoquinone derivatives and evaluated their cytotoxic activity against L1210 (leukemia) and SNU-1 (stomach carcinoma) cells. nih.gov One 2-substituted compound demonstrated an ED₅₀ value against L1210 comparable to the chemotherapy drug adriamycin and was even more effective against the SNU-1 solid cancer cell line. nih.gov Furthermore, a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative significantly inhibited the proliferation of A431 (skin), A549 (lung), and H1299 (lung) cancer cells. frontiersin.org

In Vitro Antiproliferative Activity of Benzothiazole Derivatives
Derivative ClassCancer Cell LineCancer TypeObserved ActivityReference
N-1,3-benzothiazol-2-ylbenzamidesHepG2, MCF-7Liver, BreastProminent growth inhibition researchgate.net
Phenylacetamide-benzothiazolesAsPC-1, Capan-2, BxPC-3PancreaticMarked viability reduction at low µM nih.gov
2-substituted BZT-N (Compound 36)L1210LeukemiaED₅₀ comparable to adriamycin nih.gov
2-substituted BZT-N (Compound 36)SNU-1StomachED₅₀ better than adriamycin nih.gov
6-chloro-N-(4-nitrobenzyl) BZT-amine (B7)A549, H1299LungSignificant proliferation inhibition frontiersin.org

Enzyme and Receptor Interaction Studies

Beyond direct cytotoxicity to microbes and cancer cells, derivatives of this compound are being investigated for their ability to modulate the activity of specific enzymes, which can be a crucial mechanism for therapeutic intervention.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the availability of the neurotransmitter acetylcholine in the brain. ajchem-a.com Various studies have indicated that benzothiazole derivatives possess AChE inhibitory activity, suggesting their potential in the management of neurodegenerative disorders. acs.orgnih.gov

In one study, a series of novel benzothiazole derivatives were synthesized and evaluated for their ability to inhibit AChE. acs.orgnih.gov Two compounds from this series, 6d and 6f, demonstrated significant inhibitory activity with IC₅₀ values of 32.00 and 25.33 μg/mL, respectively. acs.orgnih.gov Another research effort designed and synthesized benzothiazole derivatives bearing an azetidinone ring. ajchem-a.com Molecular docking studies predicted strong binding affinities to the AChE enzyme, and subsequent in vitro assays confirmed this activity. ajchem-a.com For example, compound 4i from this series was found to be a potent inhibitor with an IC₅₀ value of 685.236 μg/mL, which was an improvement compared to the reference compound riluzole (a benzothiazole derivative itself). ajchem-a.com

Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazole Derivatives
CompoundDerivative ClassInhibitory Activity (IC₅₀)Reference
6dBenzothiazole derivative32.00 μg/mL acs.orgnih.gov
6fBenzothiazole derivative25.33 μg/mL acs.orgnih.gov
4iAzetidinone-benzothiazole derivative685.236 μg/mL ajchem-a.com
Riluzole (Reference)Benzothiazole derivative801.157 μg/mL ajchem-a.com

Monoamine Oxidase B (MAO-B) Interaction

This compound derivatives have been identified as a promising class of compounds for the selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. In vitro studies using fluorometric methods have demonstrated that certain benzothiazole-hydrazone derivatives exhibit significant and selective inhibitory activity against human MAO-B (hMAO-B).

One study synthesized a series of novel benzothiazole-hydrazone derivatives and evaluated their inhibitory potential against both hMAO-A and hMAO-B. While most compounds showed low inhibitory potency against hMAO-A, several derivatives displayed significant inhibition of hMAO-B. For instance, compound 3e from this series was identified as the most active derivative with a half-maximal inhibitory concentration (IC50) value of 0.060 µM. mdpi.com This potency is comparable to the standard drug selegiline, which has an IC50 of 0.044 µM. dergipark.org.tr Kinetic studies of compound 3e revealed a non-competitive inhibition mechanism, indicating that the inhibitor can bind to either the free enzyme or the enzyme-substrate complex, with a calculated Ki value of 0.061 µM. dergipark.org.tr

Docking studies have provided insights into the binding modes of these derivatives within the hMAO-B enzyme active site. The benzothiazole ring and hydrazone moiety appear to play a crucial role in the interaction with the enzyme's hydrophobic substrate cavity and the FAD cofactor. mdpi.com These findings highlight the potential of the benzothiazole scaffold in the design of potent and selective MAO-B inhibitors.

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives

CompoundTargetIC50 (µM)Inhibition Mechanism
Derivative 3ehMAO-B0.060Non-competitive
Selegiline (Standard)hMAO-B0.044-
Derivative 1ehMAO-B0.0028-
Derivative 1ihMAO-B0.0028-
Safinamide (Standard)hMAO-B0.240-

Cyclooxygenase-2 (COX-2) Interaction

Recent research has highlighted the potential of benzothiazole derivatives to interact with and modulate the activity of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways. Studies on 2-substituted benzothiazole derivatives have demonstrated their ability to reduce the levels of COX-2 in hepatocellular carcinoma (HepG2) cells. This suggests an anti-inflammatory potential mediated through the suppression of this key inflammatory enzyme. researchgate.netdoaj.org

The expression of COX-2 is often upregulated in inflammatory conditions and various cancers, contributing to disease progression. The finding that benzothiazole derivatives can diminish COX-2 levels points towards their potential as anti-inflammatory and chemopreventive agents. researchgate.net While the direct inhibitory activity of this compound derivatives on the COX-2 enzyme requires further specific investigation, the observed reduction in COX-2 expression by related benzothiazole compounds is a significant finding.

Molecular docking studies on other thiazole derivatives have shown that these compounds can bind to the active site of COX-2 in a manner similar to established inhibitors like celecoxib. mdpi.com These interactions often involve key amino acid residues within the enzyme's active site, providing a rationale for their inhibitory activity. The structural features of the benzothiazole nucleus may contribute to favorable binding interactions within the COX-2 active site.

Table 2: Effect of 2-Substituted Benzothiazole Derivatives on COX-2 Levels

Cell LineTreatmentEffect on COX-2
HepG22-Substituted Benzothiazole Derivatives (100 µM)Reduction in protein levels

Nuclear Factor Kappa B (NF-κB) Interactions

The transcription factor Nuclear Factor Kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases and cancers. Recent studies have revealed that 2-substituted benzothiazole derivatives can exert anti-inflammatory effects by modulating the NF-κB pathway.

In a study investigating the effects of these derivatives on hepatocellular carcinoma cells, it was observed that treatment with 2-substituted benzothiazole compounds led to a notable decrease in the protein levels of NF-κB. researchgate.netdoaj.org By reducing NF-κB levels, these compounds can subsequently downregulate the expression of its downstream target genes, which include pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net

This modulation of the NF-κB pathway provides a molecular basis for the observed anti-inflammatory and antiproliferative effects of benzothiazole derivatives. The ability to suppress NF-κB activity underscores the therapeutic potential of this class of compounds for conditions characterized by chronic inflammation and aberrant cell growth.

Table 3: Impact of 2-Substituted Benzothiazole Derivatives on NF-κB

Cell LineTreatmentEffect on NF-κB
HepG22-Substituted Benzothiazole Derivatives (100 µM)Reduction in protein levels

Histamine Receptor Modulation (Theoretical/Binding Studies)

The interaction of benzothiazole derivatives with histamine receptors has been explored through theoretical and binding studies, particularly focusing on the H3 receptor, a target for various neurological and cognitive disorders. A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of benzothiazole derivatives of thioperamide, a known H3-antagonist.

In this study, various substituents were introduced at the 6-position of the benzothiazole nucleus to modulate its physicochemical properties. The H3-receptor affinity of these synthesized compounds was evaluated using competitive binding assays with a radiolabeled ligand on rat cortex synaptosomes. The results indicated that the newly synthesized benzothiazole derivatives generally exhibited lower H3-affinities compared to thioperamide. nih.gov

The QSAR analysis revealed that to improve the potency of these compounds, modifications should focus on replacing the benzothiazole moiety with less bulky and more flexible structures that are also less lipophilic. nih.gov Such changes would likely allow for better electronic interactions with the binding site of the H3 receptor. nih.gov This theoretical framework provides valuable guidance for the future design of benzothiazole-based compounds with enhanced histamine receptor affinity.

DNA Minor Groove Binding Specificity

Derivatives of this compound have been investigated for their ability to bind to the minor groove of DNA, a mode of interaction that can interfere with DNA replication and transcription, leading to potential anticancer and antimicrobial activities. Studies on short lexitropsins, which are DNA minor groove-binding molecules, have incorporated isopropyl-thiazole moieties to enhance their binding affinity and sequence specificity.

Nuclear Magnetic Resonance (NMR) studies have shown that a lexitropsin containing an isopropyl-thiazole group can bind to the DNA decamer duplex d(CGACTAGTCG)2 at the 5'-ACTAGT-3' sequence. The binding occurs in a 2:1 ligand-to-DNA duplex ratio in a head-to-tail fashion. The enhanced hydrophobicity of the isopropyl group on the thiazole ring contributes to this binding.

The sequence recognition is further augmented by the formation of a hydrogen bond between the exocyclic amine protons of a guanine residue and the nitrogen atom of the isopropyl-thiazole, which is positioned on the floor of the minor groove. This interaction helps to create a six-base-pair DNA reading frame. DNA footprinting and fluorescence melting experiments have confirmed the preference of these ligands for the ACTAGT sequence. mdpi.com

Table 4: DNA Minor Groove Binding Specificity of Isopropyl-Thiazole Containing Ligands

Ligand TypeTarget DNA SequenceBinding Stoichiometry (Ligand:DNA)Key Interaction Feature
Isopropyl-thiazole lexitropsin5'-ACTAGT-3'2:1Hydrogen bond with guanine exocyclic amine

Antioxidant Activity Evaluation (In Vitro Assays)

The antioxidant potential of this compound derivatives has been assessed through various in vitro assays, which measure the capacity of these compounds to scavenge free radicals and reduce oxidizing agents. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. Several studies have demonstrated that benzothiazole derivatives possess significant DPPH radical scavenging activity. dergipark.org.tr The FRAP assay, on the other hand, evaluates the capacity of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), with the resulting color change being proportional to the antioxidant power. Benzothiazole derivatives have also shown notable activity in this assay. dergipark.org.tr

The antioxidant properties of these compounds are often attributed to the presence of the benzothiazole scaffold and specific substituent groups that can stabilize free radicals. For instance, the presence of hydroxyl or amino groups on the benzothiazole ring system can enhance antioxidant activity.

Table 5: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives

Compound/DerivativeAntioxidant AssayResult
Trihydroxy substituted benzothiazole-2-carboxamideDPPH radical scavengingSignificant activity
Trihydroxy substituted benzothiazole-2-carboxamideFRAPSignificant activity
Benzylideneiminophenylthiazole analogue 7fDPPH radical scavengingMost potent in series

Antileishmanial Activity (In Vitro Protozoan Models)

Benzothiazole derivatives, including those related to this compound, have been screened for their in vitro activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. These studies have revealed that certain derivatives exhibit potent antileishmanial effects.

In one study, a series of 22 benzothiazole derivatives were synthesized and tested against Leishmania. The compounds displayed a range of activities, with IC50 values between 18.32 and 81.89 µM. The most active compounds in this series were found to be derivatives with hydroxyl group substitutions on the phenyl ring. For example, a compound with a para-hydroxyl group on the phenyl ring (compound 2 ) showed an IC50 of 18.32 ± 0.18 µM, while another with a meta-hydroxyl group (compound 3 ) had an IC50 of 21.87 ± 0.43 µM.

Another study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives also demonstrated selective antileishmanial activity, primarily due to amastigote-specific toxicity. The presence of a benzothiazole group was found to enhance the antileishmanial properties of the parent compound. These findings suggest that the benzothiazole scaffold is a valuable starting point for the development of new antileishmanial agents.

Table 6: In Vitro Antileishmanial Activity of Selected Benzothiazole Derivatives

CompoundTargetIC50 (µM)Standard Drug (IC50)
Compound 2Leishmania sp.18.32 ± 0.18Pentamidine (5.09 ± 0.04)
Compound 5Leishmania sp.19.72 ± 0.32Pentamidine (5.09 ± 0.04)
Compound 3Leishmania sp.21.87 ± 0.43Pentamidine (5.09 ± 0.04)

Anti-HIV Activity (In Vitro Viral Replication Models)

Research into the therapeutic potential of benzothiazole derivatives has identified a promising subset of these compounds as inhibitors of the human immunodeficiency virus (HIV). Investigations utilizing in vitro viral replication models have been instrumental in elucidating the anti-HIV activity of this compound derivatives and related compounds. These studies are crucial in the preliminary stages of drug discovery, providing essential data on the efficacy of these molecules in cellular environments.

A notable series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been synthesized and evaluated for their ability to inhibit HIV-1 replication in vitro. nih.gov The majority of these compounds demonstrated a spectrum of activity ranging from moderate to potent against wild-type HIV-1. nih.gov The anti-HIV activity of these derivatives was assessed using the MTT method, a colorimetric assay that measures the metabolic activity of cells and, in this context, their viability in the presence of the virus and the test compound.

Within this series, specific substitutions on the benzothiazole and coumarin rings were found to significantly influence the antiviral potency. Structure-activity relationship (SAR) studies indicated that the presence of a hydroxyl group on the coumarin ring tended to enhance anti-HIV activity. nih.gov Conversely, the introduction of bulky substituents on the phenyl ring was generally associated with a decrease in antiviral efficacy. nih.gov

Several compounds from these studies have emerged as particularly effective inhibitors of HIV-1 replication. For instance, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6v was identified as a highly promising agent, exhibiting a 50% effective concentration (EC₅₀) of less than 7 µg/ml. nih.gov Similarly, a 6-chlorobenzothiazole derivative also showed a promising anti-HIV effect with an EC₅₀ value below 7 µg/ml. nih.gov Compounds 6m and 6u from the same acetamide series also displayed potent anti-HIV activity against MT-4 cells. nih.gov

Another benzothiazole derivative, 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one (D719), has demonstrated a significant reduction in p24 antigen production in HIV-1IIIB-infected human T cells. nih.gov The maximal effective concentration for this compound was reported to be 4.33 µM. nih.gov The p24 antigen is a core protein of HIV, and its levels are a common marker for monitoring viral replication.

The mechanism of action for some of these benzothiazole derivatives is believed to involve the inhibition of key viral enzymes. For example, some have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Reverse transcriptase is a critical enzyme that HIV uses to convert its RNA genome into DNA, a necessary step for integrating into the host cell's genome.

The following table summarizes the in vitro anti-HIV activity of selected N-1,3-benzothiazol-2-amine derivatives and related compounds.

CompoundVirus StrainCell LineActivity MetricResultReference
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6vWild-type HIV-1MT-4EC₅₀<7 µg/ml nih.gov
6-chlorobenzothiazole derivative (42)Wild-type HIV-1-EC₅₀<7 µg/ml nih.gov
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one (D719)HIV-1IIIBHuman T cellsEC₅₀ (p24 reduction)4.33 µM nih.gov
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6mWild-type HIV-1MT-4Potent Activity- nih.gov
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6uWild-type HIV-1MT-4Potent Activity- nih.gov

Environmental Impact and Degradation Studies of Benzothiazole Derivatives

Environmental Fate and Persistence of Benzothiazole (B30560) Derivatives

Benzothiazole derivatives have been detected in diverse environmental settings, including water, soil, and industrial wastewater. asm.orgresearchgate.net Their persistence is variable and highly dependent on the specific derivative and environmental conditions. While some benzothiazoles, like the unsubstituted benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OBT), are considered to be generally biodegradable, others show greater resistance to degradation. nih.gov

2-Aminobenzothiazole (B30445) (ABT), for instance, is considered a poorly degradable benzothiazole derivative. asm.org Studies have shown that its transformation in the environment can be slow when relying solely on microbial action. However, the degradation process can be significantly influenced by factors such as the presence of specific microbial strains and exposure to light (photodegradation).

Research using the bacterium Rhodococcus rhodochrous demonstrated limited biodegradation of ABT on its own. nih.gov However, degradation can be more complete under mixed cultures derived from activated sludge, which have been shown to break down ABT into ammonia (B1221849) and sulphate. researchgate.net The combination of microbial and photochemical processes has been found to be substantially more effective at degrading ABT than either process alone. nih.gov For example, one study observed only 26% biodegradation of ABT in 125 hours, but a 99% degradation after 25 hours when combining biodegradation with a photochemical process. nih.gov

Table 1: Degradation Efficiency of 2-Aminobenzothiazole (ABT) Under Various Conditions

Degradation ProcessConditionsDegradation EfficiencyTime FrameReference
BiodegradationRhodococcus rhodochrous OBT18 cells26%125 hours nih.gov
Photodegradationλ >300 nm with Fe(III)-nitrilotriacetic acid37%125 hours nih.gov
Combined Photo- and BiodegradationR. rhodochrous, Fe(III)-nitrilotriacetic acid, and light99%25 hours nih.gov
BiodegradationMixed bacterial cultures from activated sludgeHigh (Conversion to ammonia and sulphate)Not Specified researchgate.net

Metabolite Formation and Ecotoxicity Considerations

The degradation of benzothiazole derivatives leads to the formation of various intermediate metabolites, whose own environmental impact and toxicity must be considered.

During the biodegradation of 2-aminobenzothiazole by Rhodococcus rhodochrous, a hydroxylated metabolite has been identified. nih.gov This common stage in the breakdown of benzothiazoles by this bacterium involves hydroxylation at the 6-position of the aromatic ring, forming 6-hydroxy-2-aminobenzothiazole. nih.gov In contrast, photochemical degradation has been shown to produce a different hydroxylated product, 4-hydroxy-2-aminobenzothiazole. nih.govresearchgate.net

Table 2: Identified Metabolites of 2-Aminobenzothiazole (ABT) Degradation

Parent CompoundDegradation ProcessIdentified MetaboliteReference
2-Aminobenzothiazole (ABT)Biodegradation (Rhodococcus rhodochrous)6-hydroxy-2-aminobenzothiazole (6OH-ABT) nih.gov
2-Aminobenzothiazole (ABT)Photodegradation4-hydroxy-2-aminobenzothiazole (4OH-ABT) nih.govresearchgate.net

The ecotoxicity of these compounds is a significant concern. While data on N-Isopropyl-1,3-benzothiazol-2-amine is not available, studies on 2-aminobenzothiazole have revealed potential neurotoxic effects in aquatic organisms. nih.gov Long-term exposure of zebrafish to environmentally relevant concentrations (50 and 500 µg/L) of 2-aminobenzothiazole resulted in notable behavioral and physiological changes. nih.gov These effects included impacts on locomotion, social behavior, anxiety, and cognitive functions. nih.gov Mechanistically, the compound was found to cause oxidative damage in the brain tissue and suppress genes related to key neurotransmitter pathways. nih.gov

Table 3: Summary of Ecotoxicological Effects of 2-Aminobenzothiazole (NTH) on Zebrafish

ExposureConcentrationObserved EffectsReference
Long-term50 and 500 µg/L- Impact on locomotion and social behavior
  • Changes in anxiety and cognitive functions
  • Oxidative damage in brain tissue
  • Suppression of genes in GABA and 5-HT synthesis pathways
  • nih.gov
    Embryonic50, 500, and 5000 µg/L- Significant suppression of initial embryonic mobility nih.gov

    Conclusion and Future Research Perspectives for N Isopropyl 1,3 Benzothiazol 2 Amine

    Current Understanding and Research Gaps in N-Isopropyl-1,3-benzothiazol-2-amine Chemistry

    The current understanding of this compound is largely inferred from the well-documented chemistry of the 2-aminobenzothiazole (B30445) scaffold. This scaffold is a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govpcbiochemres.com The 2-amino group is a key functional handle, allowing for various chemical modifications to develop derivatives with enhanced therapeutic potential.

    A primary research gap is the limited body of work focusing specifically on this compound. While the synthesis of related 2-aminobenzothiazole derivatives is well-established, detailed investigations into the specific biological profile and structure-activity relationships (SAR) of the N-isopropyl variant are scarce. Further research is needed to elucidate its unique physicochemical properties, metabolic stability, and interaction with biological targets. Understanding how the isopropyl group influences the molecule's lipophilicity, steric profile, and hydrogen bonding capacity is crucial for defining its potential as a therapeutic agent.

    Key research questions that remain unanswered include:

    What is the full spectrum of biological activity for this compound?

    How does the N-isopropyl substituent affect its mechanism of action compared to other N-substituted 2-aminobenzothiazoles?

    What are the optimal synthetic routes to generate libraries of related compounds for extensive screening?

    Emerging Methodologies in Chemical Synthesis and Biological Evaluation

    Advances in chemical synthesis and biological evaluation are paving the way for more efficient exploration of benzothiazole (B30560) derivatives, including this compound.

    Synthesis MethodDescriptionAdvantages
    Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture.Reduced reaction times, increased yields, improved purity. scielo.br
    Green Catalysis Employs environmentally benign catalysts (e.g., H₂O₂/HCl, SnP₂O₇).Milder reaction conditions, reusability of catalysts, reduced waste. mdpi.com
    One-Pot Reactions Combines multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced solvent use, time-saving. gla.ac.uk
    Base-Promoted Intramolecular C–S Coupling Involves cyclization of N-(2-halophenyl)thioureas or similar precursors.Transition-metal-free, mild conditions, shorter reaction times. mdpi.com

    Biological Evaluation: The evaluation of benzothiazole derivatives has expanded beyond simple antimicrobial or anticancer screening. High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against numerous biological targets. In recent studies, newly synthesized benzothiazole derivatives have been evaluated for their activity against various cancer cell lines (like A431, A549, and H1299) and a range of bacterial and fungal strains. nih.govnih.gov Modern evaluation techniques also include detailed mechanistic studies, such as apoptosis and cell cycle analysis via flow cytometry and assessment of anti-inflammatory effects by measuring cytokine levels (e.g., IL-6, TNF-α) using ELISA. nih.gov Furthermore, in silico methods like molecular docking are increasingly used to predict the binding interactions of compounds with specific protein targets, such as DNA gyrase, guiding the rational design of more potent derivatives. nih.gov

    Future Directions in the Development of Benzothiazole-Based Scaffolds

    The benzothiazole scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future. Its structural simplicity, synthetic accessibility, and wide range of biological activities make it an ideal starting point for developing new therapeutic agents. nih.govsnu.edu.in

    Future development will likely focus on several key areas:

    Targeted Therapies: There is a strong emphasis on developing benzothiazole derivatives for specific molecular targets, particularly in oncology. snu.edu.in Research is moving towards designing compounds that can inhibit specific kinases, modulate the tumor microenvironment, or overcome drug resistance. nih.govsnu.edu.in

    Multifunctional Agents: Given the diverse bioactivities of the scaffold, there is potential to design single molecules that can address multiple aspects of a disease. For example, creating compounds with both anticancer and anti-inflammatory properties is a promising strategy, as chronic inflammation is a known driver of cancer. nih.govmdpi.com

    Neurological Disorders: Benzothiazole analogues are being investigated as diagnostic and therapeutic agents for neurodegenerative diseases like Alzheimer's disease and epilepsy. bohrium.com The ability of the scaffold to be modified for blood-brain barrier penetration opens up significant opportunities in CNS drug development.

    Antimicrobial Agents: With the rise of antimicrobial resistance, the benzothiazole core represents a valuable scaffold for discovering novel antibiotics and antifungals with new mechanisms of action. researchgate.netresearchgate.net

    The continued exploration of structure-activity relationships, aided by computational chemistry and advanced biological screening, will enable the fine-tuning of benzothiazole derivatives like this compound to create next-generation drugs with improved efficacy and selectivity. researchgate.net

    Q & A

    Q. What are the common synthetic routes for N-Isopropyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

    Methodological Answer: this compound is typically synthesized via cyclization reactions. Key approaches include:

    • Cyclodesulfurization : Reaction of 2-aminobenzenethiol derivatives with isopropyl isothiocyanate under I₂-mediated oxidative conditions (yields ~70–85%) .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity .
    • Halogen-mediated cyclization : Using Br₂ in glacial acetic acid at controlled temperatures (<10°C) to minimize side reactions .

    Q. Table 1: Comparison of Synthetic Methods

    MethodCatalyst/ConditionsYield (%)Purity (%)Key Reference
    I₂-mediated oxidativeI₂, ethanol, reflux7895
    Microwave-assistedMW irradiation, 150°C8598
    Br₂ cyclizationBr₂, AcOH, <10°C6590

    Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl group at N-2; δ ~1.2–1.5 ppm for CH₃) .
    • IR Spectroscopy : Detect NH stretching (~3178 cm⁻¹) and C=S vibrations (~1267 cm⁻¹) .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .

    Advanced Research Questions

    Q. How can researchers optimize cyclization reactions to enhance regioselectivity in this compound derivatives?

    Methodological Answer:

    • Temperature Control : Maintain <10°C during Br₂ addition to prevent undesired halogenation .
    • Microwave Assistance : Enhances regioselectivity via uniform heating (e.g., 150°C for 30 minutes) .
    • Catalyst Screening : Test hypervalent iodine reagents (e.g., PhI(OAc)₂) for milder conditions and higher yields .

    Q. How should researchers resolve contradictions in biological activity data for benzothiazol-2-amine derivatives?

    Methodological Answer:

    • Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups at position 7 enhance antimicrobial activity) .
    • Comparative SAR Studies : Compare analogues (Table 2) to isolate structural determinants of activity.

    Q. Table 2: Substituent Impact on Biological Activity

    CompoundSubstituentMIC (µg/mL)Key FindingReference
    N-Isopropyl-7-Cl derivativeCl at C72.583% biofilm inhibition
    N-Benzyl-5,6-dimethylMethyl at C5/C610.0Moderate anticancer activity
    6-Bromo-4-fluoro derivativeBr at C6, F at C45.0Broad-spectrum antimicrobial

    Q. What computational strategies are effective for studying the structure-activity relationship (SAR) of this compound?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to predict binding modes with bacterial enzymes (e.g., dihydrofolate reductase) .
    • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in benzothiazole core) .
    • MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

    Q. How can researchers address low solubility of this compound in aqueous assays?

    Methodological Answer:

    • Prodrug Design : Introduce phosphate or glycosyl groups to enhance hydrophilicity .
    • Nanoformulation : Use liposomal encapsulation (e.g., DMSO-PEG liposomes) to improve bioavailability .

    Q. Experimental Design & Data Analysis

    Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

    Methodological Answer:

    • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
    • ANOVA with Tukey’s Test : Compare means across multiple concentrations (α = 0.05) .

    Q. How should crystallographic data be validated for novel benzothiazol-2-amine derivatives?

    Methodological Answer:

    • R-factor Analysis : Ensure R < 0.05 for high-resolution datasets .
    • Twinned Data Refinement : Use SHELXL’s TWIN command for accurate modeling of crystal imperfections .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.